molecular formula C10H9ClF3NOS B14066820 1-(3-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one

1-(3-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one

Cat. No.: B14066820
M. Wt: 283.70 g/mol
InChI Key: ZNPSWXGXGGPDOC-UHFFFAOYSA-N
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Description

1-(3-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one is an organic compound characterized by the presence of an amino group, a trifluoromethylthio group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the introduction of the trifluoromethylthio group via nucleophilic substitution reactions, followed by the formation of the chloropropanone moiety through chlorination reactions. The amino group is usually introduced through amination reactions using appropriate amine precursors.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s binding affinity and selectivity, while the amino and chloropropanone groups contribute to its overall reactivity and stability. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one
  • 1-(3-Amino-4-(trifluoromethylthio)phenyl)-2-bromopropan-1-one
  • 1-(3-Amino-4-(trifluoromethylthio)phenyl)-2-fluoropropan-1-one

Comparison: 1-(3-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one is unique due to the presence of the chloropropanone moiety, which imparts distinct reactivity compared to its brominated or fluorinated analogs. The trifluoromethylthio group enhances its lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H9ClF3NOS

Molecular Weight

283.70 g/mol

IUPAC Name

1-[3-amino-4-(trifluoromethylsulfanyl)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C10H9ClF3NOS/c1-5(11)9(16)6-2-3-8(7(15)4-6)17-10(12,13)14/h2-5H,15H2,1H3

InChI Key

ZNPSWXGXGGPDOC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)SC(F)(F)F)N)Cl

Origin of Product

United States

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